molecular formula C25H21FN2O4S2 B2908992 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 892291-42-8

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2908992
CAS No.: 892291-42-8
M. Wt: 496.57
InChI Key: JLOXFSMCRBBOHR-UHFFFAOYSA-N
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Description

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-chlorophenyl)methanone
  • (3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(4-bromophenyl)methanone

Uniqueness

The uniqueness of 5-(4-FLUOROBENZOYL)-N2-(3-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-amino-5-(3-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-15-6-12-20(13-7-15)34(30,31)24-21(27)23(22(29)16-8-10-17(26)11-9-16)33-25(24)28-18-4-3-5-19(14-18)32-2/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOXFSMCRBBOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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